AT1 Receptor Affinity: 200-Fold Reduction Relative to Valsartan Confirms Complete Mechanistic Divergence
Valeryl 4-hydroxy valsartan (V4HV) exhibits approximately 200-fold lower affinity for the angiotensin II type 1 (AT1) receptor compared to its parent compound valsartan, as reported in the discussion of the primary structure-activity analysis [1]. This near-complete loss of AT1 binding demonstrates that V4HV does not function as an angiotensin receptor blocker in the therapeutic concentration range, fundamentally differentiating it from valsartan and all clinically used sartans. In contrast, valsartan displays a 20,000-fold selectivity for AT1 over AT2 receptors with 30% inhibition of the pressor effect of angiotensin II [2].
| Evidence Dimension | AT1 receptor binding affinity |
|---|---|
| Target Compound Data | ~200-fold lower AT1 affinity than valsartan; no significant ARB activity at therapeutic concentrations |
| Comparator Or Baseline | Valsartan: 20,000-fold AT1 vs AT2 selectivity; 30% inhibition of angiotensin II pressor effect |
| Quantified Difference | Approximately 200-fold reduction in AT1 affinity; functional loss of ARB activity |
| Conditions | In vitro AT1 receptor binding assays; therapeutic concentration range |
Why This Matters
This confirms that V4HV cannot be used as an ARB substitute and must be procured specifically for its non-ARB, antiplatelet mechanism—a property absent in valsartan and other sartans.
- [1] Serebruany VL, Malinin AI, Lowry DR, Sane DC, Webb RL, Gottlieb SO, O'Connor CM, Hennekens CH. Effects of valsartan and valeryl 4-hydroxy valsartan on human platelets: a possible additional mechanism for clinical benefits. J Cardiovasc Pharmacol. 2004 May;43(5):677-84. Discussion: 'affinity for the AT1 receptor is 200 times less for metabolite as compared with valsartan.' View Source
- [2] Barreras A, Gurk-Turner C. Angiotensin II receptor blockers. Proc (Bayl Univ Med Cent). 2003 Jan;16(1):123-6. Table 2: ARB comparative pharmacology. View Source
